molecular formula C7H4BrClN2S2 B8237902 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine

Cat. No.: B8237902
M. Wt: 295.6 g/mol
InChI Key: NDDIDWDEBBDFIE-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine is a brominated thiazole derivative featuring a 4-chlorothiophene substituent. Its synthesis involves a multi-step protocol starting with the bromination of 1-(4-chlorothiophen-2-yl)ethanone using bromine (Br₂) in diethyl ether, yielding 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. Subsequent condensation with thiourea forms the thiazole core (4-(4-chlorothiophen-2-yl)thiazol-2-amine), which is further brominated with N-bromosuccinimide (NBS) and functionalized with amines to produce the final derivatives (5a–5g) with combined yields of 45–59% .

The compound and its derivatives were designed as dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors for anti-inflammatory and analgesic applications. Among the derivatives, 5d and 5e demonstrated notable activity, with IC₅₀ values of 6.37 ± 0.07 µM (COX-2) and 25.81 ± 0.12 µM (5-LOX), though less potent than reference drugs like celecoxib (COX-2 IC₅₀: 0.04 µM) and zileuton (5-LOX IC₅₀: 11.00 µM) . Molecular docking studies confirmed strong interactions with COX/LOX enzyme active sites, particularly through hydrogen bonding and hydrophobic contacts .

Properties

IUPAC Name

5-bromo-4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S2/c8-6-5(11-7(10)13-6)4-1-3(9)2-12-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDIDWDEBBDFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C2=C(SC(=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Acetyl-4-chlorothiophene

The synthesis begins with the bromination of 2-acetyl-4-chlorothiophene (1 ). Two primary methods are documented:

  • Elemental Bromine (Br₂) in Diethyl Ether : Dropwise addition of Br₂ to a diethyl ether solution of 1 at 0–10°C yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2 ) with >90% conversion. This exothermic reaction requires strict temperature control to minimize di-brominated byproducts.

  • N-Bromosuccinimide (NBS) in Dioxane : Alternative protocols use NBS in dioxane at 10–15°C, achieving comparable yields (85–92%) while reducing handling risks associated with liquid bromine.

Thiazole Ring Formation via Thiourea Cyclization

The brominated intermediate 2 undergoes cyclization with thiourea in ethanol under reflux (80°C, 1–5 hours) to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3 ). Key parameters include:

  • Solvent : Ethanol maximizes solubility and reaction homogeneity.

  • Molar Ratio : A 1.2:1 thiourea-to-2 ratio prevents unreacted starting material.

  • Work-Up : Crystallization from ethyl acetate/hexane (1:1) yields 3 as a yellow solid (81% yield, 95% purity).

Regioselective Bromination at the Thiazole C5 Position

Optimization of Reaction Conditions

Comparative Analysis of Bromination Agents

ParameterBr₂ in Diethyl EtherNBS in Dioxane
Yield90–92%85–88%
Purity (HPLC)95–96%93–95%
Byproducts<3% di-brominated thiophene<5% di-brominated thiophene
SafetyHigh risk (toxic Br₂ fumes)Moderate risk (solid NBS)

Solvent Systems for Crystallization

  • Ethyl Acetate/Hexane (1:1) : Achieves 81% recovery of 3 with 95% purity.

  • Ethanol/Water (3:1) : Alternative for large-scale operations, yielding 78–80% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, thiophene-H), 6.98 (s, 1H, thiazole-H), 6.34 (s, 2H, NH₂).

  • LC-MS (ESI+) : m/z 322.9 [M+H]⁺ (calc. 323.0 for C₇H₅BrClN₂S₂).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Retention time: 6.2 minutes.

  • Impurity Limits : Di-brominated byproduct ≤1.5% (ICH Q3A guidelines).

Industrial-Scale Production Challenges

Mitigation of Di-Brominated Impurities

  • Temperature Modulation : Maintaining reaction temperatures below 15°C reduces di-bromination from 4% to <1%.

  • Chromatographic Purification : Flash silica gel chromatography (toluene/ethyl acetate 10:1) removes residual impurities to <0.5%.

Applications in Pharmaceutical Synthesis

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine serves as a precursor to avatrombopag, a thrombopoietin receptor agonist. Subsequent steps involve:

  • Piperazine Coupling : Reaction with 1-cyclohexylpiperazine in acetonitrile/triethylamine.

  • Nicotinic Acid Condensation : Amide bond formation with 5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)nicotinic acid .

Chemical Reactions Analysis

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine has demonstrated potential as an anticancer agent . Studies have indicated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving DNA damage and interaction with topoisomerases .

Case Study: Anticancer Activity
A study evaluating the compound's effects on cancer cells found significant cytotoxicity, with IC50_{50} values indicating potent activity against specific cancer types. The mechanism was linked to its ability to bind to DNA and disrupt replication processes, leading to cell death .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that derivatives of this compound exhibited lower IC50_{50} values compared to established anti-inflammatory drugs like celecoxib .

Data Table: Anti-inflammatory Activity

CompoundIC50_{50} (μM)COX-1 InhibitionCOX-2 Inhibition
5-Bromo derivative0.76 - 9.01ModerateHigh
Celecoxib15.32HighVery High

Antimicrobial and Antifungal Applications

Research has also highlighted the antimicrobial and antifungal activities of this compound, making it a candidate for developing new antibiotics. The presence of the thiazole ring enhances its biological activity against various pathogens .

Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control compounds, suggesting its potential utility in treating infections caused by resistant strains .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments , leveraging its chemical properties for industrial use . The unique structure allows it to serve as a building block for synthesizing more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use and the biological system involved .

Comparison with Similar Compounds

4-(4-Bromophenyl)thiazol-2-amine Derivatives (p1–p10)

  • Structure : Replace the 4-chlorothiophene group with a 4-bromophenyl moiety.
  • Synthesis : Prepared via condensation of 4-bromophenyl thiazol-2-amine with substituted benzaldehydes, achieving yields up to 85% .
  • p1 and p6 showed moderate activity against E. coli (MIC: 12.5 µg/mL) and breast cancer cells (IC₅₀: 18.7 µM) .

5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7)

  • Structure : Substitutes 4-chlorothiophene with a trifluoromethyl (-CF₃) group.
  • Synthesis: Not detailed in evidence, but likely involves direct trifluoromethylation or halogen exchange.
  • Activity : The electron-withdrawing -CF₃ group may enhance metabolic stability but reduce COX/LOX affinity compared to the chlorothiophene derivative .

Core Heterocycle Variants

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a nitro group.
  • Synthesis : Synthesized from 4-bromo-2-nitrobenzoic acid and thiosemicarbazide .
  • Activity : Exhibits insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring and nitro group .

Simplified Thiazole Analogs

4-(4-Chlorophenyl)thiazol-2-amine

  • Structure : Lacks the bromine atom at position 5 of the thiazole ring.
  • Synthesis: Produced via cyclization of 1-(4-chlorophenyl)ethanone with thiourea in ethanol .
  • Activity : Evaluated for antidiabetic effects; weaker COX/LOX inhibition (IC₅₀ > 50 µM) compared to brominated analogs due to reduced electron-withdrawing effects .

Ethyl 2-Amino-5-bromothiazole-4-carboxylate

  • Structure : Incorporates an ester group at position 4 of the thiazole ring.
  • Synthesis : Bromination of ethyl thiazole-4-carboxylate derivatives .
  • Activity : The ester group improves solubility but may sterically hinder enzyme interactions, reducing anti-inflammatory potency .

Biological Activity

5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its notable biological activities, particularly as an anti-inflammatory and analgesic agent. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H4BrClN2S\text{C}_7\text{H}_4\text{BrClN}_2\text{S}, with a molecular weight of approximately 295.61 g/mol. The structure includes a thiazole ring, which is essential for its biological activity. The unique halogenated structure enhances its interaction profile compared to other thiazole derivatives, making it a promising candidate for drug development .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial reaction involves the bromination of 4-(4-chlorothiophen-2-yl)thiazol-2-amine using N-bromosuccinimide (NBS).
  • Coupling Reactions : Subsequent reactions with primary or secondary amines lead to the final product.
  • Purification : The compound is purified to achieve a purity level exceeding 96% .

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties by acting as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies report IC50 values ranging from 0.76 to 9.01 μM, indicating considerable potency compared to standard drugs like celecoxib .

Table 1: Comparative IC50 Values of COX Inhibition

CompoundIC50 (μM)
This compound0.76 - 9.01
Celecoxib~0.05
Aspirin15.32

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens, comparable to standard antibiotics such as norfloxacin and fluconazole. This was demonstrated through in vitro assays where the compound exhibited significant efficacy against both bacterial and fungal strains .

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, have potential anticancer properties. In particular, studies have highlighted its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines, with results comparable to the standard drug 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms of this compound with various biological targets. The results indicate favorable binding interactions with the active sites of COX enzymes and lipoxygenase (LOX), further supporting its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • In Vivo Studies : Compounds similar to 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amines were subjected to in vivo analgesic and anti-inflammatory testing using animal models. Results showed significant reductions in inflammation markers when administered at varying doses (5, 10, and 20 mg/kg body weight) .
  • ADME Profiling : Advanced computational methods have been utilized for ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this compound, indicating favorable pharmacokinetic properties that enhance its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine?

  • Methodology : The compound can be synthesized via bromination of precursor thiazole derivatives. For example, bromine (1.1 eq) in glacial acetic acid at 80°C for 1.5 hours yields the brominated product. Recrystallization in ethanol produces single crystals suitable for X-ray diffraction (XRD) . Alternative routes involve coupling reactions with substituted thiophenes under reflux conditions, followed by purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology :

  • XRD : Crystal structure analysis (e.g., triclinic system, space group P1) reveals bond angles, dihedral angles (e.g., 53.16° between thiazole and benzene rings), and intermolecular hydrogen bonds (N–H⋯N/O) .
  • NMR : 1^1H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm; NH2_2 protons at δ 5.2 ppm). 13^13C NMR identifies carbon frameworks (e.g., thiazole C–Br at ~110 ppm) .
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N/C–Br vibrations) validate functional groups .

Q. What are its potential applications in corrosion inhibition studies?

  • Methodology : Electrochemical techniques (e.g., potentiodynamic polarization) in acidic media measure inhibition efficiency. Quantum chemical calculations (DFT) identify active sites via molecular orbital analysis (HOMO/LUMO energies) and Fukui indices to predict adsorption behavior on metal surfaces .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole-thiophene coupling .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve bromination efficiency .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during diazotization steps .

Q. What computational methods are suitable for studying its electronic properties?

  • Methodology :

  • DFT : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G**) to compute electrostatic potential maps, charge distribution, and dipole moments. Validate against experimental XRD bond lengths (±0.02 Å tolerance) .
  • Molecular Dynamics : Simulate solvation effects in aqueous/organic interfaces to predict solubility and aggregation behavior .

Q. How do hydrogen-bonding patterns in crystal structures influence its stability?

  • Methodology : Analyze XRD data for intermolecular interactions (e.g., N–H⋯O/N hydrogen bonds forming R_2$$^2(8) motifs). Thermal stability is assessed via differential scanning calorimetry (DSC), correlating melting points (e.g., 238–240°C) with packing efficiency .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Substituent Variation : Replace the 4-chlorothiophene group with pyrazine or pyridine rings to modulate electron-withdrawing effects. Assess antimicrobial activity via MIC assays against E. coli or S. aureus .
  • Pharmacophore Mapping : Overlay molecular docking poses (e.g., with CYP450 enzymes) to identify critical binding residues .

Q. What challenges arise in crystallographic refinement of halogenated thiazoles?

  • Methodology : Address disorder in bromine/chlorine positions using restraints (ISOR, DELU) in SHELXL. Multi-scan absorption corrections (SADABS) mitigate heavy-atom effects. High-resolution data (θ > 25°) ensures precise anisotropic displacement parameters .

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